4-Amino-2,3-difluorobenzonitrile
Overview
Description
4-Amino-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 and a molecular weight of 154.12 g/mol . It is a derivative of benzonitrile, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-difluorobenzonitrile typically involves the following steps:
Starting Material: The process begins with 2,3-difluoroaniline.
Nitrile Formation: The amino group is converted to a nitrile group using a dehydration reaction.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles and aniline derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Amino-2,3-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,5-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,3-Difluoroaniline: Lacks the nitrile group, making it less versatile in certain synthetic applications.
4-Cyano-2,3-difluoroaniline: Another closely related compound with distinct properties and uses.
Uniqueness
4-Amino-2,3-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable as an intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-amino-2,3-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITORLJYAUMNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562302 | |
Record name | 4-Amino-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112279-71-7 | |
Record name | 4-Amino-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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